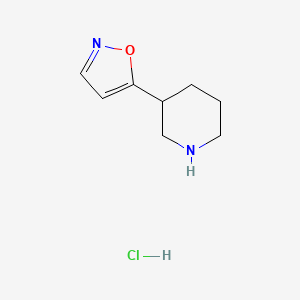

3-Isoxazol-5-ylpiperidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-3-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZANEXWCYNZDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Isoxazol-5-ylpiperidine Hydrochloride

The formation of the isoxazole (B147169) ring is a critical step, and several reliable methods have been established for this transformation. The most prominent of these are cycloaddition reactions and condensation reactions involving hydroxylamine (B1172632).

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely used method for synthesizing isoxazole rings. preprints.org This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne. rsc.org For the synthesis of a 3-Isoxazol-5-ylpiperidine structure, this would involve reacting a piperidine-containing alkyne with a nitrile oxide, or a piperidine-substituted nitrile oxide with an alkyne.

Nitrile oxides are often highly reactive and are typically generated in situ from more stable precursors like aldoximes. preprints.org The oxidation of an aldoxime using reagents such as sodium hypochlorite (B82951) (bleach) or (diacetoxyiodo)benzene (B116549) (PIDA) yields the transient nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture to form the isoxazole ring. preprints.orgmdpi.comnih.gov This approach is highly regioselective, leading to the formation of 3,5-disubstituted isoxazoles. preprints.org The versatility of this method allows for the introduction of various substituents on both the piperidine (B6355638) and isoxazole moieties by selecting the appropriate starting materials. rsc.org

Table 1: Examples of Isoxazole Synthesis via [3+2] Cycloaddition of in situ Generated Nitrile Oxides

| Alkyne Substrate | Aldoxime Precursor | Oxidant/Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | Benzaldehyde Oxime | N-Chlorosuccinimide (NCS), NaOH, 50°C | 3,5-Diphenylisoxazole | High | core.ac.uk |

| Propargyl Alcohol | Various Aryl Aldoximes | NaOCl, DCM | (3-Arylisoxazol-5-yl)methanol | Not specified | nih.gov |

| 4-Propargyloxycoumarin | Pyridine-4-carbaldehyde oxime | PIDA, 100°C | 4-((3-(Pyridin-4-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one | 62% | preprints.org |

| N-Propargylbenzimidazole Oxime | (Internal) | Bleach, DCM | Tetracyclic Isoxazole | 97% | mdpi.com |

A classical and highly effective route to the isoxazole core involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine, often used as its hydrochloride salt. nih.govyoutube.com In the context of synthesizing 3-Isoxazol-5-ylpiperidine, this strategy would necessitate a precursor where a piperidine ring is attached to a 1,3-dicarbonyl moiety.

The reaction mechanism proceeds through an initial condensation of the amine group of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. youtube.com This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group, leading to a heterocyclic intermediate that subsequently dehydrates to form the aromatic isoxazole ring. youtube.com The reaction conditions, particularly pH, can be crucial for directing the regioselectivity of the cyclization. nih.gov This method is robust and provides access to a wide array of isoxazole derivatives. mdpi.com

Table 2: Illustrative Examples of Isoxazole Synthesis via Condensation

| 1,3-Dicarbonyl Precursor | Reagent | Conditions | Product Type | Reference |

| 1,3-Diketones | Hydroxylamine Hydrochloride | Refluxing Ethanol | 3,5-Disubstituted Isoxazoles | rsc.org |

| Aryl 1,3-Diketoesters | Hydroxylamine Hydrochloride | Acidic | 3,5-Isoxazole Esters | nih.gov |

| 1-Acetylcyclohexane derivative | Hydroxylamine Hydrochloride, Sodium Acetate | Reflux | Fused Isoxazole (Decahydro-isoxazolo[4,3-c]quinoline) | mdpi.com |

| β-Ketonitriles | Hydroxylamine | Aqueous Ethanol | 3-Aminoisoxazoles | nih.gov |

The construction of the piperidine ring can be approached either by modifying a pre-existing piperidine intermediate or by forming the ring from an acyclic precursor that already contains the isoxazole moiety.

The piperidine motif is a privileged structure in medicinal chemistry and a common building block in pharmaceutical synthesis. vasudhapharma.comresearchgate.netnih.gov Synthetic strategies often leverage commercially available or readily synthesized piperidine derivatives. These pre-formed rings can be chemically modified to introduce the necessary functionality for the subsequent construction of the isoxazole ring. researchgate.net

For instance, a piperidine intermediate can be functionalized to incorporate an alkyne group, rendering it a suitable substrate for a [3+2] cycloaddition reaction as described in section 2.1.1.1. Alternatively, chemical transformations can be employed to build a 1,3-dicarbonyl side chain onto the piperidine ring, creating the precursor needed for condensation with hydroxylamine (section 2.1.1.2). ontosight.ai Modern catalytic methods, such as rhodium-catalyzed C-H functionalization, allow for the site-selective introduction of functional groups onto the piperidine ring, providing precise control over the synthesis of substituted analogues. nih.gov

An alternative approach involves constructing the piperidine ring after the isoxazole heterocycle is already in place. This is achieved through intramolecular cyclization of a suitably functionalized acyclic amine. Ring-closing metathesis (RCM) has emerged as a particularly powerful method for the synthesis of unsaturated nitrogen heterocycles, which can be subsequently reduced to form the saturated piperidine ring. nih.govresearchgate.net

In a typical RCM approach, an acyclic precursor containing the isoxazole moiety, a nitrogen atom, and two terminal alkene groups would be subjected to a ruthenium-based catalyst. nuph.edu.ua This promotes an intramolecular reaction that forms a six-membered ring (a tetrahydropyridine) and extrudes a small volatile olefin like ethylene. nih.gov Subsequent hydrogenation of the double bond in the newly formed ring yields the desired piperidine structure. Other ring-closing strategies include intramolecular hydroamination or reductive amination cascades. nih.gov

Coupling Methodologies and Salt Formation (Hydrochloride)

The crucial step in assembling the 3-isoxazol-5-ylpiperidine scaffold is the formation of the carbon-nitrogen bond between the isoxazole and piperidine rings. This is typically achieved through coupling reactions involving a suitably functionalized isoxazole and piperidine.

One prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of a 5-halo-3-substituted isoxazole with piperidine. The reactivity of the halogen atom at the 5-position of the isoxazole ring is enhanced by the electron-withdrawing nature of the heterocyclic system, facilitating its displacement by the nucleophilic piperidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. This methodology allows for the coupling of a 5-halo-isoxazole with piperidine under milder conditions and with greater functional group tolerance compared to traditional SNAr reactions. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have proven effective in facilitating the amination of various heteroaryl halides.

Once the 3-isoxazol-5-ylpiperidine base is synthesized, the formation of the hydrochloride salt is a standard procedure to enhance the compound's stability, crystallinity, and aqueous solubility. This is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt then precipitates from the solution and can be isolated by filtration. The stoichiometry of the acid addition is carefully controlled to ensure the formation of the desired salt.

Novel Synthetic Approaches and Green Chemistry Principles for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for the synthesis of heterocyclic compounds.

Catalytic Methods in Isoxazole-Piperidine Synthesis

Catalytic approaches offer significant advantages in terms of efficiency and sustainability. For the isoxazole core, copper(I)-catalyzed 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with terminal alkynes is a highly regioselective and convenient one-pot procedure for forming 3,5-disubstituted isoxazoles. nih.gov This method can be adapted to introduce a handle at the 5-position suitable for subsequent coupling with piperidine.

For the piperidine moiety, various catalytic methods for the stereoselective synthesis of substituted piperidines are available. For example, rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts can provide enantioenriched piperidine derivatives. nih.gov These pre-functionalized piperidines can then be coupled to the isoxazole ring.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, represent a highly atom-economical and efficient synthetic strategy. While a direct MCR for 3-isoxazol-5-ylpiperidine is not prominently reported, MCRs are widely used for the synthesis of both isoxazole and piperidine cores. For instance, the synthesis of highly substituted isoxazoles can be achieved through a one-pot, three-component reaction of an aldehyde, hydroxylamine, and a β-ketoester. Similarly, various MCRs are known for the construction of the piperidine ring. A potential novel approach could involve designing an MCR that incorporates precursors for both the isoxazole and piperidine rings, leading to a rapid assembly of the target scaffold.

Stereoselective Synthesis and Chiral Resolution Techniques Applied to this compound Precursors

The presence of a substituent at the 3-position of the piperidine ring introduces a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure this compound.

Stereoselective Synthesis:

Asymmetric synthesis of 3-substituted piperidine precursors is a well-established field. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For example, N-galactosylated pyridones can undergo stereoselective nucleophilic additions to introduce substituents at the 3- and 4-positions. researchgate.net Another powerful strategy is the use of catalytic enantioselective methods, such as the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which can provide access to a wide range of enantioenriched 3-substituted piperidines. acs.org

Chiral Resolution:

For cases where a racemic mixture of the 3-substituted piperidine precursor is obtained, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: Reaction of the racemic piperidine derivative with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, forms diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.

Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. For instance, the catalytic kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers.

The choice of method for obtaining the enantiomerically pure 3-substituted piperidine precursor will depend on the specific substrate and the desired scale of the synthesis.

Below is a table summarizing various synthetic strategies:

| Synthetic Aspect | Methodology | Key Features |

| Isoxazole-Piperidine Coupling | Nucleophilic Aromatic Substitution (SNAr) | Requires a 5-halo-isoxazole; often requires basic conditions. |

| Buchwald-Hartwig Amination | Palladium-catalyzed; milder conditions; good functional group tolerance. | |

| Hydrochloride Salt Formation | Acid-Base Reaction | Enhances stability, crystallinity, and aqueous solubility. |

| Novel Synthetic Approaches | Catalytic Isoxazole Synthesis | Copper(I)-catalyzed cycloaddition for regioselective synthesis. |

| Catalytic Piperidine Synthesis | Rhodium-catalyzed asymmetric hydrogenation of pyridiniums. | |

| Multicomponent Reactions (MCRs) | High atom economy and efficiency for core synthesis. | |

| Stereoselective Synthesis | Chiral Auxiliaries | Use of removable chiral groups to direct stereochemistry. |

| Catalytic Enantioselective Methods | Rhodium-catalyzed asymmetric carbometalation of dihydropyridines. | |

| Chiral Resolution | Diastereomeric Salt Formation | Separation of enantiomers via crystallization of diastereomeric salts. google.com |

| Kinetic Resolution | Enantioselective reaction to separate enantiomers. nih.gov | |

| Chiral Chromatography | HPLC-based separation using a chiral stationary phase. |

Pharmacological Target Identification and Elucidation of Mechanisms of Action

Exploration of Molecular Targets for 3-Isoxazol-5-ylpiperidine Hydrochloride

Derivatives containing the isoxazole-piperidine scaffold have been explored for their activity at several key biological targets, including transporters, nuclear receptors, immune receptors, and central nervous system (CNS) receptors. The specific substitution pattern on both the isoxazole (B147169) and piperidine (B6355638) rings plays a critical role in determining the affinity and selectivity for these targets.

Binding studies are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. For isoxazole-piperidine derivatives, these studies have revealed a range of potential interactions.

The regulation of glycine (B1666218) levels in the brain via the Glycine Transporter 1 (GlyT1) is a significant strategy in the discovery of treatments for schizophrenia and other CNS disorders. rsc.orgnih.gov GlyT1 inhibition can enhance N-methyl-D-aspartate (NMDA) receptor activity by increasing the concentration of the co-agonist glycine in the synaptic cleft. rsc.orgeurekaselect.comnih.gov

Research into 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives, which are structurally related to 3-isoxazol-5-ylpiperidine, has identified them as a privileged scaffold with high potency and selectivity for GlyT1 inhibition. rsc.org A series of 4-benzoylpiperidine derivatives were developed, with one compound, 23q , showing a half-maximal inhibitory concentration (IC50) of 30 nM for GlyT1. Subsequent optimization led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives. These compounds demonstrated good selectivity over the Glycine Transporter 2 (GlyT2) as well as several dopamine (B1211576) and serotonin (B10506) receptors. rsc.org

| Target | IC50 / Ki (nM) |

|---|---|

| GlyT1 | 30 (IC50) |

| GlyT2 | >10000 (IC50) |

| Dopamine D1 | >10000 (Ki) |

| Dopamine D2 | >10000 (Ki) |

| Dopamine D3 | >10000 (Ki) |

| Serotonin 5-HT1A | >10000 (Ki) |

| Serotonin 5-HT2A | >10000 (Ki) |

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17a. nih.gov As such, inhibition of RORγt is a promising therapeutic strategy for autoimmune diseases. nih.govacs.org

Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. nih.govacs.org These compounds bind to an allosteric site within the ligand-binding domain, offering a different mechanism of action compared to traditional orthosteric modulators. nih.govresearchgate.net Structure-activity relationship (SAR) studies have led to the optimization of initial lead compounds, resulting in molecules with low nanomolar potency and significant cellular activity. nih.gov An initial lead isoxazole, FM26, was optimized to yield compounds with a roughly 10-fold increase in potency. nih.gov These optimized isoxazoles also showed a favorable selectivity profile over other nuclear receptors like the peroxisome proliferator-activated receptor γ (PPARγ). nih.govacs.org

| Compound | TR-FRET IC50 (nM) | Thermal Shift (ΔTm, °C) |

|---|---|---|

| Compound 3 | 15 ± 4 | 4.9 |

| Compound 6 | 23 ± 2 | 6.4 |

Toll-like receptors (TLRs) are key components of the innate immune system. nih.govacs.org TLR7, in particular, recognizes single-stranded viral RNA and its activation triggers an immune response, making it a target for the development of vaccines and treatments for viral infections and cancer. nih.govacs.org

Studies on isoxazolo[5,4-d]pyrimidines have identified derivatives with potent TLR7 agonist activity. nih.gov In one study, derivatives featuring a 3-methylpiperidine (B147322) ring demonstrated EC50 values in the micromolar range (7.8 to 25.3 μM). The nature of the substituent at various positions on the isoxazole scaffold significantly impacts the compound's activity and cytotoxicity. nih.govacs.org

The isoxazole-piperidine scaffold is present in ligands designed for dopamine and serotonin receptors, which are critical targets in the treatment of neuropsychiatric disorders like schizophrenia. rsc.orgnih.gov

A library of piperazinylalkylisoxazole derivatives was screened for binding affinities at dopamine D2, D3, and D4 receptors. nih.gov This work identified compounds with high affinity and selectivity for D3 and D4 receptors over the D2 receptor. For instance, compounds 6s and 6t displayed Ki values of 2.6 nM and 3.9 nM for the D3 receptor, with 46- and 50-fold selectivity over the D2 receptor, respectively. nih.gov Similarly, research on 4-substituted piperidines has yielded potent and selective D4 receptor antagonists. mdpi.com The regioisomer 16 , a 4-substituted piperidine, maintained high D4R affinity (pKi = 8.79) and showed increased D2/D4 selectivity compared to its lead compound. mdpi.com The structural relationship between piperazine (B1678402) and piperidine derivatives suggests that isoxazolyl-piperidine compounds could also exhibit significant and selective affinities for these G-protein coupled receptors. nih.gov

| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 |

|---|---|---|---|

| 6s | 120 | 2.6 | 110 |

| 6t | 200 | 3.9 | 210 |

The isoxazole ring is a versatile scaffold that has been incorporated into inhibitors for a wide range of enzymes.

Cyclooxygenase (COX): Certain novel isoxazole derivatives have demonstrated potent inhibitory activity against COX-1 and COX-2 enzymes. In one study, compounds C6, C5, and C3 were identified as the most potent COX-2 inhibitors, with IC50 values of 0.55 µM, 0.85 µM, and 0.93 µM, respectively, indicating their potential as selective anti-inflammatory agents. nih.gov

Carbonic Anhydrase (CA): Isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several human malignancies. nih.gov These compounds represent a new class of inhibitors that bind at the entrance of the enzyme's active site. nih.gov

Other Enzymes: The isoxazole moiety has been found in compounds that inhibit various other enzymes. For example, coumarin-isoxazole-pyridine hybrids have shown potential for inhibiting lipoxygenase and acetylcholinesterase. mdpi.com Additionally, isoxazole-based compounds have been studied as inhibitors of bacterial enzymes like pantothenate synthetase, highlighting their potential as antibacterial agents. ijrrjournal.comnih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| C3 | 22.57 ± 0.12 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 0.15 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.14 | 0.55 ± 0.03 | 61.73 |

Enzyme Inhibition Profiling of Related Isoxazole Derivatives

Cellular Pathway Modulation by this compound

Direct evidence of cellular pathway modulation by this compound is not available. However, based on the known activities of other heterocyclic compounds, it is plausible that it could influence various signaling pathways. For instance, compounds that inhibit kinases like GSK-3 can modulate pathways such as Wnt/β-catenin signaling. selleckchem.com Flavonoids, another class of heterocyclic compounds, have been shown to modulate a variety of cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov Without experimental data, any discussion of pathway modulation by this compound remains speculative.

Structure-Mechanism Relationship Analyses of this compound

A detailed structure-mechanism relationship analysis for this compound is not possible without experimental data. Such analyses rely on comparing the activity of a series of related compounds to understand how specific structural features contribute to their biological effects.

For the broader class of isoxazoles, structure-activity relationship (SAR) studies have been crucial in optimizing their therapeutic properties. For example, in the development of allosteric inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies of trisubstituted isoxazoles revealed the importance of a hydrogen bond donor at a specific position on the isoxazole ring for potency. acs.org These studies involve systematic modifications of the core scaffold and its substituents to map the pharmacophore and improve target affinity and selectivity. Similar dedicated studies would be required to understand the structure-mechanism relationship of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Isoxazole (B147169) Moiety of 3-Isoxazol-5-ylpiperidine Hydrochloride

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore. ijpca.orgresearchgate.net Its electronic nature and substitution pattern can be readily modified to fine-tune interactions with biological targets. nih.gov

Substituent Effects on Biological Activity and Selectivity

The introduction of substituents onto the isoxazole ring of a parent molecule like this compound can dramatically alter its biological activity and selectivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring are critical factors.

For instance, in related series of trisubstituted isoxazoles, the addition of a hydrogen bond-donating group, such as a pyrrole, at the C-5 position was found to significantly enhance potency toward certain receptors by forming specific polar interactions with amino acid residues. dundee.ac.uk Conversely, attaching electron-withdrawing groups like fluorine or trifluoromethyl to the phenyl ring of isoxazole-containing compounds has been shown to result in excellent inhibitory activities in other contexts. nih.gov

Studies on various isoxazole derivatives have demonstrated that the presence of groups like methoxy, dimethylamino, and bromine at the C-5 phenyl ring can enhance antibacterial activity. ijpca.org This suggests that for this compound, substitutions at the available carbon position on the isoxazole ring could modulate its pharmacological profile. The table below illustrates hypothetical modifications based on established principles in isoxazole chemistry.

Table 1: Hypothetical Substituent Effects on the Isoxazole Moiety

| Substituent at C-4 | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -H (Parent) | Neutral | Baseline activity |

| -Cl | Electron-withdrawing | Potential increase in potency |

| -CH₃ | Electron-donating | May alter selectivity or potency |

Positional Isomerism and Pharmacological Impact

Positional isomerism, where the piperidine (B6355638) ring is attached to a different position of the isoxazole ring (e.g., 3-Isoxazol-4-ylpiperidine or 3-Isoxazol-3-ylpiperidine), would fundamentally alter the molecule's geometry and electronic properties. The relative orientation of the piperidine's nitrogen atom and the isoxazole's heteroatoms dictates the molecule's ability to form hydrogen bonds and engage in electrostatic interactions with a target receptor.

While direct studies on this compound isomers are not widely published, research on other heterocyclic hybrids underscores the importance of the linkage position. The spatial arrangement of pharmacophoric features is a key determinant of binding affinity and efficacy. A change from a 5-yl to a 3-yl or 4-yl linkage would change the distance and angularity between the two ring systems, likely leading to a completely different pharmacological profile or a significant loss of activity. nih.gov

Systematic Modification of the Piperidine Moiety of this compound

The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to carry substituents in defined three-dimensional orientations and for the basic nitrogen atom that is often crucial for receptor interaction. ajchem-a.comnih.gov

Substituent Effects on Biological Activity and Receptor Affinity

Modifications to the piperidine ring can influence a compound's affinity for its target, as well as its physicochemical properties like lipophilicity and basicity. In various compound series, the piperidine moiety has been identified as a critical structural element for receptor activity. nih.gov

The addition of substituents to the piperidine ring can have a profound impact. For example, studies on sigma-1 (σ1) receptor ligands showed that 1-methylpiperidines exhibited particularly high receptor affinity, whereas compounds with a proton, a tosyl group, or an ethyl group at the nitrogen position had considerably lower affinity. researchgate.net This highlights the sensitivity of receptor binding pockets to the size and nature of the N-substituent.

Furthermore, the position of substituents on the carbon atoms of the piperidine ring is also critical. In a series of sulfonamides, the presence of a methyl group at the 3- or 4-position of the piperidine ring was associated with the highest anticancer properties. ajchem-a.com

Table 2: Potential Effects of Piperidine Ring Substitution

| Modification | Position | Potential Impact on Bioactivity |

|---|---|---|

| -CH₃ | N-1 | May increase receptor affinity depending on the target. researchgate.net |

| -C₂H₅ | N-1 | May decrease affinity compared to N-methyl. researchgate.net |

| -CH₃ | C-3 or C-4 | Can enhance potency in certain contexts. ajchem-a.com |

Ring Conformation and Bioactivity

The piperidine ring typically adopts a stable chair conformation. wikipedia.org However, the presence of substituents and its interaction with a receptor can favor specific conformations. The orientation of a substituent (axial vs. equatorial) can be the deciding factor for biological activity. acs.org

Conformational restriction, achieved by introducing bridged ring systems (e.g., a quinuclidine), is a common strategy in medicinal chemistry to lock the piperidine ring into a specific shape, potentially one that is more favorable for receptor binding. nih.gov Studies on P2Y14R antagonists showed that replacing a flexible piperidine with a rigid, boat-conformation quinuclidine (B89598) maintained good binding affinity, suggesting that receptors can tolerate different ring conformations. nih.gov This tolerance, however, is target-dependent. For some receptors, a significant energy penalty is required to force the ring into an unfavorable conformation, which can drastically reduce binding affinity. acs.org The inherent flexibility or rigidity of the piperidine ring in this compound would therefore be a key factor in its interaction with biological targets.

Linker Chemistry and Impact on this compound Activity

In this compound, the isoxazole and piperidine rings are directly connected via a covalent bond. This direct linkage creates a relatively rigid structure with a defined spatial relationship between the two moieties. The absence of a flexible linker means that the compound has fewer conformational degrees of freedom.

The nature of this direct linkage is critical. Studies on related compounds where linkers such as ether, thioether, or methylated amine groups were introduced between two cyclic systems showed significant variations in potency. dundee.ac.uk The bond angle, length, and rotational freedom of the linker directly influence how the pharmacophoric elements are presented to the receptor. For this compound, the "linker" is the C-C bond itself. Any strategy to modulate activity via the linker would involve breaking this direct connection and inserting a new chemical group, fundamentally creating a new chemical series. The rigidity of the existing structure is a key defining feature of its SAR profile.

De Novo Design and Optimization Strategies Based on SAR/SPR Insights

Insights gleaned from Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies of the 3-isoxazol-5-ylpiperidine scaffold have paved the way for rational, de novo design and optimization of new chemical entities. These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles by systematically modifying the core structure.

Computational methods, including molecular docking and structure-based design, are frequently employed to guide these optimization efforts. nih.gov By modeling the interactions between isoxazole-piperidine analogs and their biological targets, researchers can prioritize the synthesis of compounds with a higher probability of success. nih.gov Optimization strategies often focus on three key areas of the molecule: the isoxazole ring, the piperidine ring, and the linker connecting them, if any.

Isoxazole Ring Modifications: The isoxazole ring is a critical component for the biological activity of this class of compounds. nih.gov SAR studies have shown that substitutions at both the C-3 and C-5 positions can significantly influence a compound's pharmacological properties. nih.gov For instance, the introduction of different aryl or alkyl groups can modulate receptor binding affinity and selectivity. researchgate.net De novo design approaches might explore the replacement of the isoxazole core with bioisosteric rings to investigate the impact on activity and metabolic stability. nih.gov However, attempts to replace key functional groups, such as an ester at the C-3 position in some isoxazoline (B3343090) series, have led to a complete loss of activity, indicating that certain functionalities are essential. nih.gov

Table 1: Hypothetical SAR Insights for Isoxazole Ring Modifications

| Position | Modification | Predicted Impact on Activity | Rationale |

| C-3 | Addition of electron-withdrawing groups (e.g., trifluoromethyl) | Potential increase in potency | Enhances binding interactions through altered electronic properties. nih.gov |

| C-3 | Replacement with bioisosteric head groups (e.g., oxadiazole) | Potential for loss of activity | The ester or other specific group may be crucial for target engagement. nih.gov |

| C-5 | Introduction of hydrogen bond donating N-heterocycles (e.g., pyrrole) | Significant increase in potency | Forms additional polar interactions with target residues. dundee.ac.uknih.gov |

| C-5 | Substitution with bulky alkyl groups | Variable | May improve selectivity or introduce steric hindrance, reducing affinity. |

Piperidine Ring Modifications: The piperidine moiety offers a versatile scaffold for introducing chemical diversity. ontosight.ai Modifications to this ring are often aimed at improving physicochemical properties, such as solubility and membrane permeability, which are crucial for drug-like characteristics. nih.gov SAR exploration at this position involves introducing various substituents to probe for additional binding pockets or to orient the core scaffold more effectively within the target's active site. For example, in related isoxazoline compounds, replacing a piperazine (B1678402) C-ring with a piperidine system was a key synthetic step in creating analog libraries. nih.gov

Table 2: Potential Optimization Strategies for the Piperidine Moiety

| Modification Strategy | Example Substituent | Desired Outcome |

| N-Alkylation | Small alkyl chains (e.g., methyl, ethyl) | Modulate basicity and lipophilicity. |

| Ring Substitution | Hydroxyl, fluoro groups | Improve metabolic stability and introduce new interaction points. |

| Conformation Restriction | Introduction of spirocycles or fused rings | Lock the molecule into a more active conformation, potentially increasing potency and reducing off-target effects. |

Structure-Based and Computational Design: Modern drug design heavily relies on structure-based optimization strategies. nih.gov When the crystal structure of the biological target is known, computational docking can be used to predict how newly designed analogs will bind. nih.gov This approach allows for the rational design of modifications that enhance specific interactions, such as hydrogen bonds or hydrophobic contacts. For trisubstituted isoxazoles, a combination of structure-based design, X-ray crystallography, and biochemical assays has been used to explore the SAR profile and guide optimization. dundee.ac.uk This integrated approach accelerates the design-synthesize-test cycle, leading to the more rapid identification of lead compounds with improved properties.

Preclinical Pharmacological Evaluation and in Vitro/in Vivo Research Models

In Vitro Pharmacological Characterization of 3-Isoxazol-5-ylpiperidine Hydrochloride

Cellular Assays for Target Engagement and Functional Activity (e.g., Cytokine Secretion, Cellular Signaling)

No publicly available data.

Biochemical Assays for Receptor/Enzyme Interaction and Potency

No publicly available data.

In Vivo Proof-of-Concept Studies in Relevant Animal Models for this compound

Efficacy Assessment in Disease-Specific Models (e.g., Neurological, Inflammatory, Oncological)

No publicly available data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

No publicly available data.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the computational chemistry and molecular modeling applications of the specific compound “this compound” as requested.

The explicit and detailed research findings for each specified subsection of the outline—including Ligand-Based Drug Design (Pharmacophore Modeling, QSAR), Structure-Based Drug Design (Molecular Docking, Molecular Dynamics), and Quantum Chemical Calculations—are not present for this particular molecule in the public domain.

While computational studies exist for the broader classes of isoxazole (B147169) and piperidine (B6355638) derivatives, the user's strict instructions to focus solely on "this compound" and to exclude any information falling outside this direct scope cannot be met without the specific data. Generating content would require extrapolation from related but distinct compounds, which would not be scientifically accurate or adhere to the prompt's constraints. Therefore, the requested article cannot be produced.

Computational Chemistry and Molecular Modeling Applications

Data-Driven Research and Cheminformatics for Isoxazole-Piperidine Derivatives

Data-driven research and cheminformatics have revolutionized the field of drug discovery by enabling the analysis of large chemical datasets to identify promising drug candidates and to predict their biological activities and physicochemical properties. benthamscience.com These approaches are particularly valuable in the study of isoxazole-piperidine derivatives, where vast chemical libraries can be computationally screened and analyzed to uncover novel therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of data-driven drug design. nih.gov For isoxazole (B147169) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to elucidate the structural requirements for their biological activity. mdpi.com These models correlate the biological activity of a series of compounds with their 3D structural and chemical properties, providing valuable insights for the design of more potent analogs. mdpi.comresearchgate.net

For instance, a 3D-QSAR study on a series of isoxazole derivatives targeting a specific receptor might reveal that bulky substituents at one position of the isoxazole ring are favorable for activity, while electronegative groups at another position are detrimental. This information can then be used to guide the synthesis of new derivatives with improved biological profiles. The statistical validation of such models is crucial to ensure their predictive power.

Table 1: Example of Statistical Parameters for a 3D-QSAR Model of Isoxazole Derivatives

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (cross-validated correlation coefficient) | 0.664 | 0.706 |

| r² (non-cross-validated correlation coefficient) | 0.960 | 0.969 |

| r²_pred (predictive r-squared) | 0.872 | 0.866 |

This table illustrates typical statistical values obtained in a 3D-QSAR study, indicating a model with good predictive capability. The data is representative of findings in computational studies of isoxazole derivatives. mdpi.com

Machine learning algorithms are increasingly being used to predict a wide range of molecular properties, from biological activity to physicochemical characteristics like solubility and permeability. nurixtx.comchemrxiv.orgnih.gov For isoxazole-piperidine derivatives, machine learning models can be trained on existing experimental data to predict the properties of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. github.comsciengine.com These models can learn complex relationships between chemical structure and properties that may not be apparent from traditional QSAR studies. nih.gov

Table 2: Predicted vs. Experimental Activity of Isoxazole Derivatives from a QSAR Model

| Compound | Experimental pEC50 | Predicted pEC50 |

|---|---|---|

| Derivative 1 | 7.8 | 7.7 |

| Derivative 2 | 8.2 | 8.1 |

| Derivative 3 | 7.5 | 7.6 |

| Derivative 4 | 8.5 | 8.4 |

This table showcases the correlation between experimentally observed and QSAR-predicted biological activities for a set of isoxazole derivatives, demonstrating the accuracy of the model. mdpi.com

Cheminformatics tools are also employed in the high-throughput screening of large compound libraries to identify novel isoxazole-piperidine derivatives with desired biological activities. nih.govcijournal.ru Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of thousands or even millions of compounds to a biological target, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov

The integration of computational and experimental approaches is key to the successful application of data-driven research in drug discovery. The insights gained from computational models can guide the design and synthesis of new isoxazole-piperidine derivatives, while experimental testing provides the necessary data to validate and refine these models, creating a powerful iterative cycle for the development of new therapeutic agents. nih.govrsc.orgnih.gov

Future Directions and Emerging Research Avenues for 3 Isoxazol 5 Ylpiperidine Hydrochloride

Development of Next-Generation Isoxazole-Piperidine Derivatives with Enhanced Efficacy and Selectivity

The future of 3-Isoxazol-5-ylpiperidine hydrochloride lies in the rational design of next-generation derivatives that exhibit superior potency and target selectivity. Advances in synthetic chemistry are enabling the creation of a wide array of new analogues. rsc.orgnih.gov The goal is to modify the core structure to improve its pharmacokinetic profile, increase efficacy, and reduce potential toxicity. nih.gov

Key strategies will focus on structural modifications at various positions of both the isoxazole (B147169) and piperidine (B6355638) rings. nih.gov Researchers are exploring methodologies like transition metal-catalyzed cycloadditions and regioselective functionalization to introduce diverse substituents. rsc.orgnih.gov These modifications aim to optimize the compound's interaction with its biological targets. For instance, the introduction of an amino group in place of a methyl group on an isoxazole ring has been shown to improve the selectivity and inhibitory activity of certain compounds against cyclooxygenase-1 (COX-1), a target relevant in cancer and neuro-inflammation. nih.gov

The development of these new derivatives is a systematic process of balancing potency with desirable drug-like properties.

Table 1: Strategies for Developing Next-Generation Isoxazole-Piperidine Derivatives

| Modification Strategy | Rationale | Desired Outcome |

| Regioselective Functionalization | Introduce specific chemical groups at precise locations on the isoxazole or piperidine rings. rsc.org | Enhanced binding affinity and selectivity for the biological target. |

| Scaffold Hopping | Replace the piperidine or isoxazole core with bioisosteric alternatives. | Improved pharmacokinetic properties (absorption, distribution, metabolism, excretion). |

| Chiral Synthesis | Isolate or synthesize specific stereoisomers of the parent compound. | Increased potency and reduced off-target effects by targeting specific stereochemistry. |

| Conformational Locking | Introduce structural constraints to lock the molecule in its most active conformation. | Higher efficacy due to a more favorable orientation for target binding. |

Exploration of Novel Therapeutic Indications for this compound

While the initial therapeutic focus of a compound may be narrow, the underlying scaffold often possesses a broader range of biological activities. The isoxazole nucleus is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov This suggests that this compound and its derivatives are attractive candidates for investigation in new disease areas.

Future research will likely involve extensive screening of this compound class against a wide panel of biological targets. For example, isoxazole-containing compounds have shown promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and as cytotoxic agents against various cancer cell lines, including prostate and breast cancer. nih.gov The exploration of these and other potential applications could significantly expand the therapeutic utility of the isoxazole-piperidine scaffold. rsc.org

Table 2: Potential Novel Therapeutic Areas for Isoxazole-Piperidine Compounds

| Therapeutic Area | Rationale for Exploration | Potential Targets |

| Oncology | Isoxazole derivatives have demonstrated antiproliferative activity against various human cancer cell lines. nih.gov | FLT3, COX-1, various kinases. nih.gov |

| Infectious Diseases | The isoxazole moiety is a key component of some antimicrobial agents. nih.gov | Bacterial or fungal cellular pathways. |

| Neurodegenerative Diseases | Certain isoxazole compounds exhibit neuroprotective effects. nih.gov | Targets associated with neuro-inflammation and neuronal cell death. nih.gov |

| Inflammatory Disorders | Anti-inflammatory properties have been reported for various isoxazole-based molecules. nih.gov | Cyclooxygenase (COX) enzymes, other inflammatory mediators. |

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines for Related Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. ijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. mdpi.com

AI algorithms can be trained on large libraries of known chemical compounds and their biological activities to predict the efficacy and potential toxicity of novel isoxazole-piperidine derivatives before they are even synthesized. mdpi.comnih.gov Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties, exploring a much wider chemical space than traditional methods allow. mdpi.commednexus.org Furthermore, AI can enhance virtual screening processes to identify the most promising candidates for synthesis and testing, making the discovery pipeline more efficient and cost-effective. ijettjournal.orgmednexus.org

Table 3: Applications of AI/ML in the Isoxazole-Piperidine Discovery Pipeline

| AI/ML Technique | Application in Drug Discovery | Specific Goal for Isoxazole-Piperidines |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a molecule based on its chemical structure. mdpi.com | Forecast the potency of new derivatives against specific targets. |

| Support Vector Machines (SVM) | Classifies molecules and predicts drug-target interactions. mdpi.com | Identify derivatives with high selectivity and fewer off-target effects. |

| Deep Learning Neural Networks | Analyzes complex data to identify novel compounds and predict properties. mdpi.comnih.gov | Generate novel isoxazole-piperidine structures with optimized therapeutic profiles. |

| Generative Adversarial Networks (GANs) | Creates new data (molecular structures) that mimic a real dataset. mdpi.com | Design innovative derivatives that fall outside of existing chemical libraries. |

Collaborative Research Initiatives and Open Science Practices in Heterocyclic Chemistry

The complexity and cost of modern drug discovery necessitate a more collaborative and open approach to research. Progress in understanding and developing compounds like this compound will be significantly enhanced through collaborative research initiatives and the adoption of open science practices.

Collaborations between academic institutions, pharmaceutical companies, and specialized research centers can create synergies that accelerate innovation. acs.org Such partnerships facilitate the sharing of expertise, resources, and unique chemical libraries, fostering breakthroughs that might not be possible for a single entity. acs.orgmdpi.com International networks focused on heterocyclic chemistry can connect researchers working on similar problems, leading to a more rapid exchange of ideas and validation of findings. europa.euesisresearch.org

The open science movement, which advocates for making scientific research and its data accessible to all, is also crucial. openscience.eu Practices such as publishing in open-access journals, sharing raw data in public repositories, and utilizing preprint servers like ChemRxiv increase the transparency and reproducibility of research. acs.orgec2u.eu This allows scientists to build upon each other's work more effectively, avoid duplicating efforts, and collectively advance the field of heterocyclic chemistry. openscience.euacs.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-Isoxazol-5-ylpiperidine hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on precedents from structurally similar isoxazole-piperidine derivatives. For example, chlorination steps using phosphorus pentachloride require anhydrous conditions to avoid hydrolysis . Purification via recrystallization or column chromatography should target <95% purity, with impurities monitored using HPLC (e.g., related piperazine derivatives as per USP guidelines ).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm piperidine ring conformation (δ 2.5–3.5 ppm for axial protons) and isoxazole substituents (δ 6.5–8.0 ppm for aromatic protons).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₂ClN₂O) .

- XRD : Resolve crystalline structure discrepancies, especially if polymorphs are suspected .

Q. What are the recommended protocols for assessing purity in pharmacological studies?

- Methodological Answer : Use USP-grade reference standards for calibration. Quantify impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) via reverse-phase HPLC with UV detection at 254 nm, applying a gradient of acetonitrile/water (0.1% TFA) . Limit unidentifiable peaks to <0.1% per ICH Q3A guidelines.

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Metabolite Interference : Test for metabolic stability using liver microsomes; unstable metabolites may explain variability in IC₅₀ values .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch-to-batch variability .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS .

- Formulation Optimization : Encapsulate in liposomes or use cyclodextrin complexes to enhance stability in aqueous media .

Q. How do researchers evaluate the compound’s selectivity for target receptors versus off-site toxicity?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for non-target kinases or GPCRs .

- In Vivo Toxicity Profiling : Conduct acute toxicity studies in rodents (OECD 423), monitoring hepatic and renal biomarkers post-administration .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/ED₅₀ values.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from pipetting errors or instrument drift .

Q. How should researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., reaction time, stoichiometry) affecting yield and purity .

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.